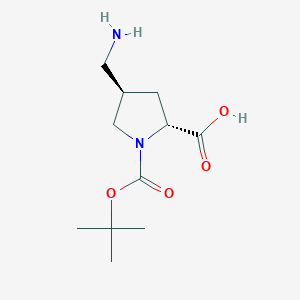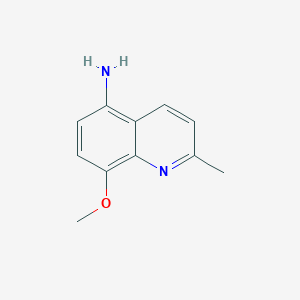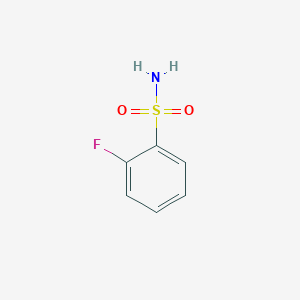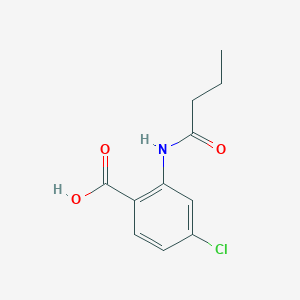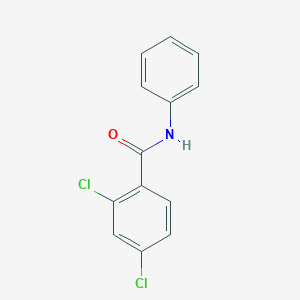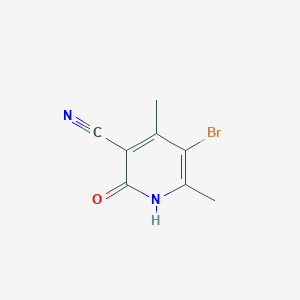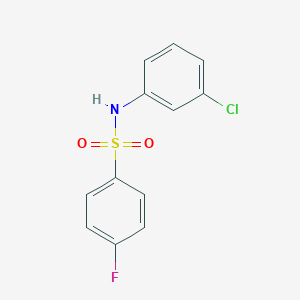![molecular formula C18H15NO B182654 N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide CAS No. 2428-32-2](/img/structure/B182654.png)
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) that has been extensively studied for its potential as an anti-cancer agent. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibiting HDAC activity can promote the expression of genes that are silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide involves inhibition of HDAC activity, leading to increased acetylation of histone proteins and altered gene expression. N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide preferentially targets class I HDACs, which are overexpressed in many types of cancer. In addition to histone proteins, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can also acetylate non-histone proteins, such as transcription factors and chaperones, leading to additional effects on gene expression and protein function.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on gene expression, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has been shown to have other biochemical and physiological effects. For example, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is important for the stability and function of many client proteins, including oncogenic signaling proteins. N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can also inhibit the activity of DNA methyltransferases, enzymes that add methyl groups to DNA and can contribute to gene silencing in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, allowing for structure-activity relationship studies. It has a well-defined mechanism of action that can be studied using biochemical and molecular biology techniques. It has also been extensively studied in preclinical models of cancer, providing a wealth of data on its anti-tumor activity and potential mechanisms of resistance.
One limitation of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide is its relatively low potency compared to other HDAC inhibitors, such as vorinostat and romidepsin. This can make it challenging to achieve therapeutic concentrations in vivo without causing toxicity. Another limitation is its lack of selectivity for specific HDAC isoforms, which can lead to off-target effects and potential toxicity.
Direcciones Futuras
There are several future directions for research on N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide and related compounds. One area of interest is the development of more potent and selective HDAC inhibitors that can be used at lower doses and with fewer side effects. Another area of interest is the identification of biomarkers that can predict response to HDAC inhibitors, allowing for more personalized treatment approaches. Finally, there is interest in combining HDAC inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance anti-tumor activity and overcome resistance.
Métodos De Síntesis
The synthesis of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide involves several steps, starting with the reaction of indene with formaldehyde to form 1-(2-hydroxyethyl)indene. This intermediate is then reacted with 4-(chloromethyl)phenylacetic acid to form the desired product, which is purified by recrystallization. The overall yield of the synthesis is around 10%.
Aplicaciones Científicas De Investigación
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In vitro studies have shown that N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, while sparing normal cells. In vivo studies have demonstrated anti-tumor activity in xenograft models, with minimal toxicity to the host.
Propiedades
Número CAS |
2428-32-2 |
|---|---|
Nombre del producto |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide |
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15NO/c1-13(20)19-17-10-6-14(7-11-17)12-16-9-8-15-4-2-3-5-18(15)16/h2-12H,1H3,(H,19,20)/b16-12+ |
Clave InChI |
JOCHSLRZAFMTAV-FOWTUZBSSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




